![molecular formula C20H18ClN5O4S2 B2546602 N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 893162-36-2](/img/structure/B2546602.png)
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
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Description
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN5O4S2 and its molecular weight is 491.97. The purity is usually 95%.
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Scientific Research Applications
- Pexidartinib, the monohydrochloride form of this compound, is a kinase inhibitor used to treat symptomatic tenosynovial giant cell tumors (TGCT), a rare type of joint tumor. It inhibits multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . Its FDA approval in 2019 underscores its therapeutic importance.
- The dihydrochloride salt of pexidartinib has been synthesized, and its crystal structure was determined from single crystal data. In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated. The compound forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively. Water/chloride (O–H···Cl) and water/water (O–H···O) interactions contribute to a complex H-bonded framework structure .
- Another derivative of this compound, 5-chloro-N-((5S)-2-oxo-3-phenyl-2,3-dihydro-1H-indol-5-yl)thiophene-3-carboxamide, has been discovered as a novel antithrombotic agent. It targets the activated serine protease Factor Xa (FXa), which plays a central role in the blood coagulation cascade .
- Pexidartinib dihydrochloride (II)·2H2O, the dihydrate form, has been characterized. Understanding its crystal structure and intermolecular interactions provides valuable insights for further studies, including investigations into biological and physicochemical properties .
Kinase Inhibition and Anticancer Potential
Crystal Structure and Intermolecular Interactions
Antithrombotic Properties
Pharmaceutical Development
properties
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S2/c1-11(27)22-13-4-3-5-14(9-13)23-17(28)10-31-20-26-25-19(32-20)24-18(29)15-8-12(21)6-7-16(15)30-2/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAYTGQYIFYJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
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